Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate
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Overview
Description
Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound with the CAS Number: 24562-76-3 . It has a molecular weight of 205.26 . The IUPAC name for this compound is ethyl 1,2,3,4-tetrahydro-4-quinolinecarboxylate .
Synthesis Analysis
A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU can be used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-6,10,13H,2,7-8H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The synthesis of this compound involves a cascade reaction that includes a Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by an aza-Michael–Michael addition with 2-alkenyl anilines .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Antibiotic Properties
Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate derivatives have shown significant biological activity. A derivative, helquinoline, extracted from Janibacter limosus, demonstrated high activity against bacteria and fungi (Asolkar et al., 2004).
Synthesis and Reactivity
This compound plays a critical role in the synthesis of various quinolones and tetrahydro-4-oxoquinoline derivatives. Its reactivity has been explored in numerous chemical reactions, leading to the creation of new compounds with potential applications in medicinal chemistry (Guillou et al., 1998).
Crystal Structure Analysis
The compound's crystal structure and molecular interactions have been studied, providing insights into its chemical properties and potential applications. This research contributes to understanding the compound's behavior in various chemical environments (Baba et al., 2019).
Enantioselective Synthesis
Enantioselective synthesis using this compound derivatives has been explored, highlighting the compound's utility in producing specific enantiomers for pharmaceutical applications (Paál et al., 2007).
Chemical Reactions and Derivatives
Studies have explored the reactivity of this compound in various chemical reactions, leading to the synthesis of novel compounds with potential industrial and medicinal applications (Lu & Shi, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is a synthetic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to be involved in various biological activities and are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .
Result of Action
Tetrahydroquinoline derivatives are known for their notable biological activity
Biochemical Analysis
Biochemical Properties
Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the synthesis of tetrahydroquinoline derivatives. These enzymes facilitate the formation of the compound through a series of biochemical reactions, including condensation and cyclization processes. The nature of these interactions is primarily catalytic, where the enzymes act as catalysts to accelerate the reaction rates without being consumed in the process .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in cell proliferation and apoptosis. Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound binds to specific biomolecules, including enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound may inhibit the activity of enzymes involved in the breakdown of tetrahydroquinoline derivatives, thereby increasing their intracellular levels. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as promoting cell proliferation and enhancing metabolic activity. At high doses, it can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These metabolic pathways include oxidation, reduction, and conjugation reactions, which modify the compound’s structure and influence its biological activity. The compound’s involvement in these pathways can affect metabolic flux and the levels of various metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its biological activity, as its accumulation in specific tissues or organelles may enhance or inhibit its effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of the compound is crucial for understanding its precise mechanisms of action and its potential therapeutic applications .
Properties
IUPAC Name |
ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-6,10,13H,2,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPGAOSLPHJFCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC2=CC=CC=C12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497242 |
Source
|
Record name | Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24562-76-3 |
Source
|
Record name | Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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